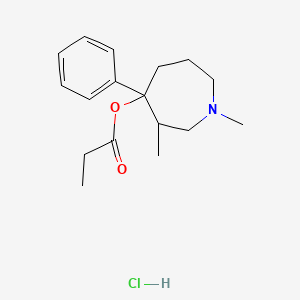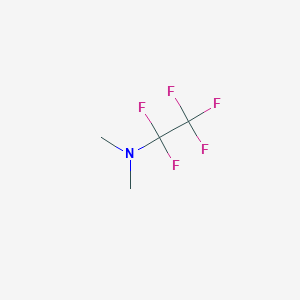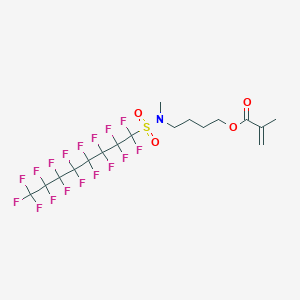
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is a perfluorinated compound known for its unique chemical properties. The compound’s molecular formula is C8HF18NO4S2, and it has a molecular weight of 581.199 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- can be synthesized through the electrochemical fluorination of sulfolane . This method involves the use of an electrochemical cell where sulfolane is subjected to fluorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of perfluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, especially in understanding the behavior of perfluorinated substances in biological systems.
Mechanism of Action
The mechanism of action of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes through its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide
- Nonafluorobutanesulfonyl fluoride
- Bis(nonafluorobutanesulfonyl)imide Sodium Salt
Uniqueness
1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is unique due to its specific perfluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to chemical degradation.
Properties
CAS No. |
68298-07-7 |
|---|---|
Molecular Formula |
C11H8F9NO2S |
Molecular Weight |
389.24 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |
InChI |
InChI=1S/C11H8F9NO2S/c12-8(13,10(16,17)18)9(14,15)11(19,20)24(22,23)21-6-7-4-2-1-3-5-7/h1-5,21H,6H2 |
InChI Key |
WZKSJOOHUDPYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
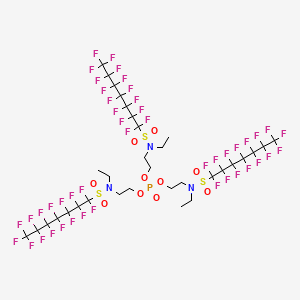
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
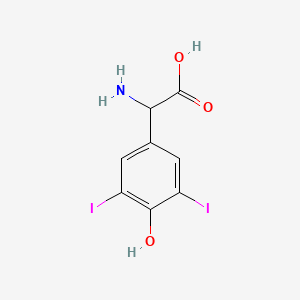
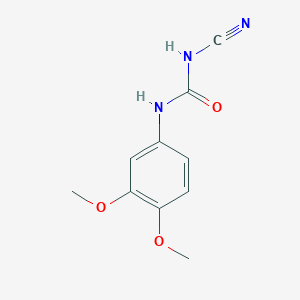
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
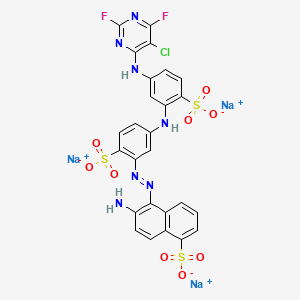
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
